N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798529-49-3
VCID: VC6485552
InChI: InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27)
SMILES: COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53

N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

CAS No.: 1798529-49-3

VCID: VC6485552

Molecular Formula: C22H26N4O4S

Molecular Weight: 442.53

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide - 1798529-49-3

Description

1. Introduction

The compound N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic organic molecule. Its structure suggests it belongs to a class of compounds containing:

  • Dimethoxybenzyl groups, which are often used to enhance lipophilicity or biological activity.

  • 1,2,4-Oxadiazole rings, known for their bioisosteric properties and use in drug design.

  • Piperidine scaffolds, frequently found in pharmacologically active molecules.

  • A thiophene moiety, which is commonly included for its electronic and aromatic properties in medicinal chemistry.

Compounds with such features are typically investigated for pharmaceutical or agrochemical applications due to their potential biological activities.

2. Structural Features

Functional Groups

Key functional groups include:

  • Aromatic ethers (dimethoxy groups).

  • Amide linkage (carboxamide).

  • Heterocyclic rings (oxadiazole and thiophene).

These groups contribute to the compound's stability and potential interactions with biological targets.

3. Synthesis

General Approach

The synthesis of such compounds typically involves:

  • Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Substitution on the piperidine ring: Functionalization at position 3 is often done using alkylation or reductive amination methods.

  • Amide bond formation: The carboxamide group is introduced via reaction of an amine (piperidine derivative) with an acid chloride or an activated ester.

Example Reaction Scheme

A plausible synthetic route might involve:

  • Preparation of the 1,2,4-oxadiazole intermediate from thiophene carboxylic acid derivatives.

  • Alkylation of piperidine at position 3 with the oxadiazole-containing methyl halide.

  • Coupling of the dimethoxybenzylamine with the substituted piperidine to form the final amide.

4. Potential Applications

Pharmaceutical Applications

Compounds with similar structures are often explored for:

  • Anticancer activity: Oxadiazoles and thiophenes are known pharmacophores in anticancer agents.

  • Anti-inflammatory properties: Piperidine derivatives have been studied as inhibitors of enzymes like COX or LOX.

  • CNS activity: Piperidine scaffolds are common in drugs targeting dopamine or serotonin transporters.

Agrochemical Applications

Heterocycles like oxadiazoles and thiophenes are also used in pesticides and herbicides due to their bioactivity against pests and weeds.

6. Research Directions

Future research on this compound could focus on:

  • Biological Activity Screening: Testing against cancer cell lines, inflammatory markers, or microbial strains.

  • Molecular Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.

  • Pharmacokinetics Evaluation: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

CAS No. 1798529-49-3
Product Name N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Molecular Formula C22H26N4O4S
Molecular Weight 442.53
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27)
Standard InChIKey RICWGIABFIWMRN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC
Solubility not available
PubChem Compound 76151964
Last Modified Aug 18 2023

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